molecular formula C14H15NO2S B5813647 4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

Cat. No.: B5813647
M. Wt: 261.34 g/mol
InChI Key: VCHZAXAWEQHJFR-UHFFFAOYSA-N
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Description

4-Ethoxy-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with an ethoxy group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. Thiophen-2-ylmethanol is first converted to thiophen-2-ylmethyl chloride using thionyl chloride. This intermediate is then reacted with the benzamide core to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-Ethoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a ligand for biological receptors.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxy-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-Ethoxy-N-[(pyridin-2-yl)methyl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Properties

IUPAC Name

4-ethoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-12-7-5-11(6-8-12)14(16)15-10-13-4-3-9-18-13/h3-9H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHZAXAWEQHJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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